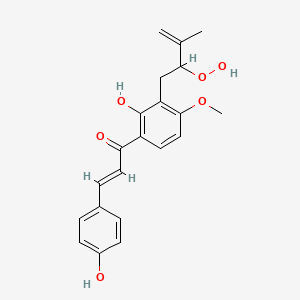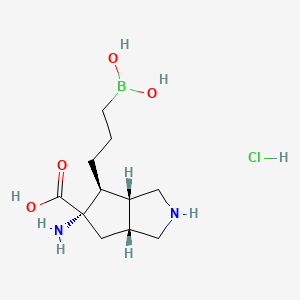
ARG1-IN-1 (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ARG1-IN-1 (hydrochloride) is a potent inhibitor of human arginase 1, exhibiting an inhibitory concentration (IC50) value of 29 nanomolar . Arginase 1 is an enzyme involved in the urea cycle, catalyzing the hydrolysis of arginine to ornithine and urea.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ARG1-IN-1 (hydrochloride) involves multiple steps, including the preparation of the core structure and subsequent functionalization. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic strategies for similar compounds involve the use of boronic acids, amines, and various coupling reagents under controlled conditions .
Industrial Production Methods
Industrial production methods for ARG1-IN-1 (hydrochloride) are not widely documented. Typically, such compounds are produced in specialized facilities with stringent quality control measures to ensure purity and consistency. The production process may involve large-scale synthesis, purification, and crystallization techniques .
化学反応の分析
Types of Reactions
ARG1-IN-1 (hydrochloride) primarily undergoes hydrolysis reactions due to the presence of the hydrochloride group. It may also participate in substitution reactions, particularly involving the functional groups attached to the core structure .
Common Reagents and Conditions
Common reagents used in the reactions involving ARG1-IN-1 (hydrochloride) include acids, bases, and various organic solvents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products Formed
The major products formed from the reactions of ARG1-IN-1 (hydrochloride) depend on the specific reagents and conditions used. Hydrolysis reactions typically yield the free base form of the compound, while substitution reactions may result in modified derivatives with different functional groups .
科学的研究の応用
ARG1-IN-1 (hydrochloride) has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry
In chemistry, ARG1-IN-1 (hydrochloride) is used as a tool compound to study the inhibition of arginase 1 and its effects on various biochemical pathways .
Biology
In biological research, this compound is utilized to investigate the role of arginase 1 in cellular processes, including cell proliferation, differentiation, and immune responses .
Medicine
In medical research, ARG1-IN-1 (hydrochloride) is explored for its potential therapeutic applications in cancer treatment and immunotherapy. It has shown promise in reducing tumor growth and enhancing the efficacy of immune checkpoint inhibitors .
Industry
In the industrial sector, ARG1-IN-1 (hydrochloride) is used in the development of new drugs and therapeutic agents targeting arginase 1 .
作用機序
ARG1-IN-1 (hydrochloride) exerts its effects by inhibiting the activity of arginase 1, an enzyme that catalyzes the hydrolysis of arginine to ornithine and urea . By inhibiting arginase 1, this compound reduces the availability of ornithine and urea, which are essential for various cellular processes. The inhibition of arginase 1 also leads to increased levels of arginine, which can enhance immune responses and reduce tumor growth .
類似化合物との比較
ARG1-IN-1 (hydrochloride) is unique in its high potency and selectivity for arginase 1 inhibition . Similar compounds include:
BEC hydrochloride: A competitive arginase inhibitor with an inhibitory concentration (IC50) value of 0.31 micromolar for arginase II.
nor-NOHA monoacetate: A highly potent and selective arginase inhibitor used to study cardiovascular and obstructive airway diseases.
These compounds share similar mechanisms of action but differ in their potency, selectivity, and specific applications .
特性
分子式 |
C11H22BClN2O4 |
|---|---|
分子量 |
292.57 g/mol |
IUPAC名 |
(3aR,4S,5S,6aR)-5-amino-4-(3-boronopropyl)-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-5-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H21BN2O4.ClH/c13-11(10(15)16)4-7-5-14-6-8(7)9(11)2-1-3-12(17)18;/h7-9,14,17-18H,1-6,13H2,(H,15,16);1H/t7-,8+,9-,11-;/m0./s1 |
InChIキー |
FZUNIIGBGINRPR-BPJDKYJYSA-N |
異性体SMILES |
B(CCC[C@H]1[C@@H]2CNC[C@@H]2C[C@]1(C(=O)O)N)(O)O.Cl |
正規SMILES |
B(CCCC1C2CNCC2CC1(C(=O)O)N)(O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


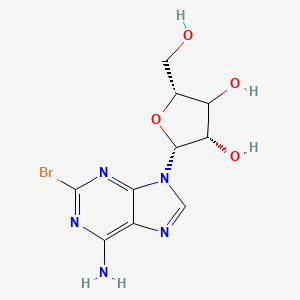
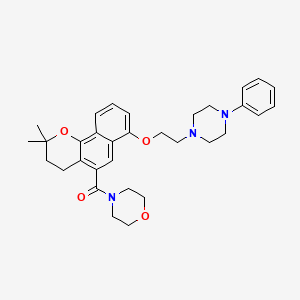
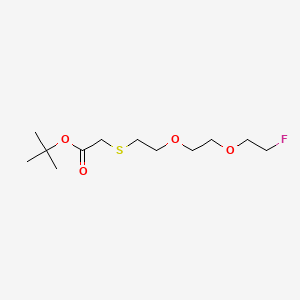
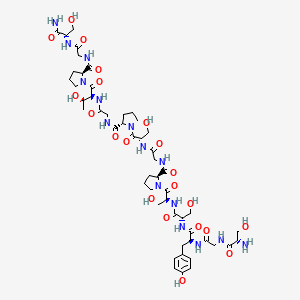

![Chloro(chloronio)iron;[6-(diethylamino)xanthen-3-ylidene]-diethylazanium;tetrachloride](/img/structure/B12408635.png)

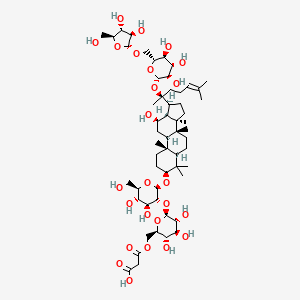
![N-[1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12408645.png)

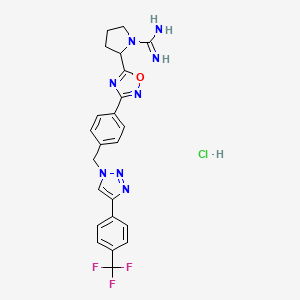
![(2S)-2-[[(4E,7S,10S,13S)-13-[[(2S)-2-amino-4-methylpentanoyl]amino]-10-benzyl-9,12-dioxo-2-oxa-8,11-diazabicyclo[13.2.2]nonadeca-1(17),4,15,18-tetraene-7-carbonyl]amino]propanoic acid](/img/structure/B12408660.png)
